
1-(3,4-Dimethoxybenzyl)piperidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dimethoxybenzyl)piperidine-2,4-dione is an organic compound with the molecular formula C14H17NO4 It is a derivative of piperidine, a six-membered nitrogen-containing heterocycle, and features a benzyl group substituted with two methoxy groups at the 3 and 4 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethoxybenzyl)piperidine-2,4-dione typically involves the reaction of 3,4-dimethoxybenzyl chloride with piperidine-2,4-dione under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3,4-Dimethoxybenzyl)piperidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl groups in the piperidine-2,4-dione moiety can be reduced to form hydroxyl groups.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Formation of 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.
Reduction: Formation of 1-(3,4-dimethoxybenzyl)piperidine-2,4-diol.
Substitution: Formation of 3,4-dimethoxybenzyl derivatives with various substituents.
Wissenschaftliche Forschungsanwendungen
1-(3,4-Dimethoxybenzyl)piperidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of 1-(3,4-Dimethoxybenzyl)piperidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3,4-Dimethoxybenzoyl)piperidine: Similar structure but with a benzoyl group instead of a benzyl group.
1-(3,4-Dimethoxyphenyl)piperidine: Similar structure but without the carbonyl groups in the piperidine ring.
1-(3,4-Dimethoxybenzyl)pyrrolidine-2,4-dione: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
Uniqueness
1-(3,4-Dimethoxybenzyl)piperidine-2,4-dione is unique due to its specific substitution pattern and the presence of both methoxy groups and a piperidine-2,4-dione moiety. This combination of structural features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various fields.
Eigenschaften
Molekularformel |
C14H17NO4 |
|---|---|
Molekulargewicht |
263.29 g/mol |
IUPAC-Name |
1-[(3,4-dimethoxyphenyl)methyl]piperidine-2,4-dione |
InChI |
InChI=1S/C14H17NO4/c1-18-12-4-3-10(7-13(12)19-2)9-15-6-5-11(16)8-14(15)17/h3-4,7H,5-6,8-9H2,1-2H3 |
InChI-Schlüssel |
FWUOYTVWMSVKNC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)CN2CCC(=O)CC2=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


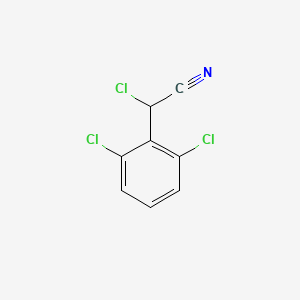
![methyl3-bromo-1H-pyrazolo[4,3-b]pyridine-7-carboxylate](/img/structure/B13013416.png)

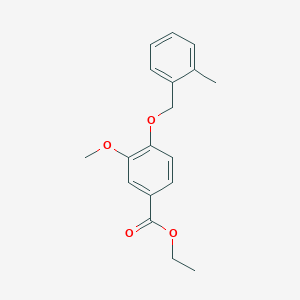
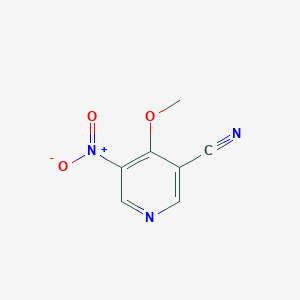
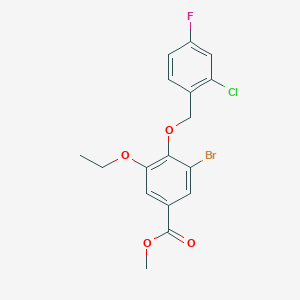
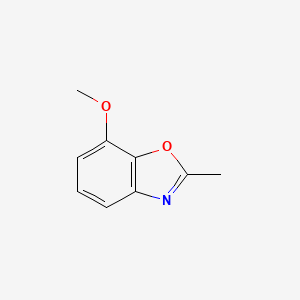

![(cis)-Tert-butyl 1-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13013452.png)
![Tert-butyl 2-amino-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B13013459.png)
![Ethyl 2-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B13013464.png)
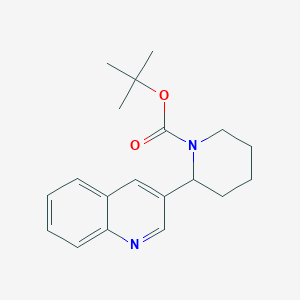

![3-Bromo-2-methylfuro[3,2-c]pyridine](/img/structure/B13013497.png)
